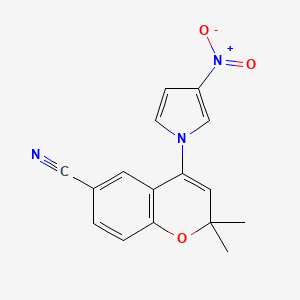
2,3,7,8-Tetrabromodibenzo-p-dioxin-13C12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,7,8-Tetrabromodibenzo-p-dioxin-13C12 is a labeled compound used primarily in environmental analysis and research. It is a derivative of 2,3,7,8-tetrabromodibenzo-p-dioxin, which belongs to the family of dioxins. Dioxins are a group of chemically-related compounds that are persistent environmental pollutants. They are known for their potential toxic effects on human health and the environment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8-tetrabromodibenzo-p-dioxin-13C12 involves the bromination of dibenzo-p-dioxin. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include a solvent like chloroform or carbon tetrachloride and are carried out under controlled temperatures to ensure selective bromination at the 2, 3, 7, and 8 positions .
Industrial Production Methods
Industrial production of this compound is generally conducted in specialized facilities equipped to handle hazardous chemicals. The process involves large-scale bromination reactions followed by purification steps to isolate the desired compound. The final product is often provided in a solution form, such as in nonane, to facilitate its use in various analytical applications .
化学反应分析
Types of Reactions
2,3,7,8-Tetrabromodibenzo-p-dioxin-13C12 can undergo several types of chemical reactions, including:
Reduction: This reaction involves the removal of bromine atoms or the addition of hydrogen atoms, resulting in less brominated or fully de-brominated products.
Substitution: This reaction involves the replacement of bromine atoms with other substituents, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles like sodium hydroxide (NaOH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce less brominated compounds .
科学研究应用
2,3,7,8-Tetrabromodibenzo-p-dioxin-13C12 is used in various scientific research applications, including:
Environmental Analysis: It is used as a standard in the detection and quantification of dioxins in environmental samples, such as soil, water, and air.
Toxicological Studies: Researchers use this compound to study the toxic effects of dioxins on human health and the environment.
Analytical Chemistry: It is employed in the development and validation of analytical methods for detecting dioxins and related compounds.
作用机制
The mechanism of action of 2,3,7,8-tetrabromodibenzo-p-dioxin-13C12 involves its interaction with the aryl hydrocarbon receptor (AHR). Upon binding to AHR, the compound activates a signaling pathway that leads to the expression of various genes involved in xenobiotic metabolism. This can result in the production of reactive oxygen species (ROS) and other toxic intermediates, contributing to its toxic effects .
相似化合物的比较
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A highly toxic dioxin known for its environmental persistence and health effects.
2,3,7,8-Tetrachlorodibenzofuran (TCDF): Another dioxin-like compound with similar toxicological properties.
Uniqueness
2,3,7,8-Tetrabromodibenzo-p-dioxin-13C12 is unique due to its brominated structure and the presence of carbon-13 isotopes. This makes it particularly useful as a labeled standard in analytical applications, allowing for precise quantification and tracking in environmental and toxicological studies .
属性
CAS 编号 |
125749-35-1 |
|---|---|
分子式 |
C12H4Br4O2 |
分子量 |
511.69 g/mol |
IUPAC 名称 |
2,3,7,8-tetrabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Br4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI 键 |
JZLQUWSWOJPCAK-WCGVKTIYSA-N |
手性 SMILES |
[13CH]1=[13C]2[13C](=[13CH][13C](=[13C]1Br)Br)O[13C]3=[13CH][13C](=[13C]([13CH]=[13C]3O2)Br)Br |
规范 SMILES |
C1=C2C(=CC(=C1Br)Br)OC3=CC(=C(C=C3O2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol](/img/structure/B14285363.png)
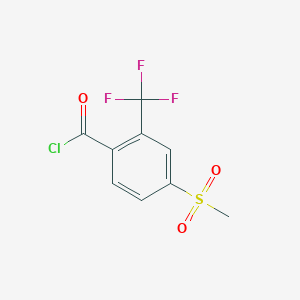

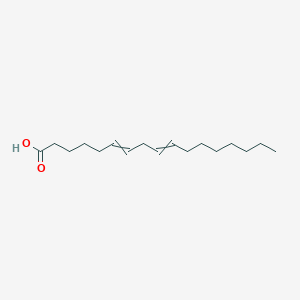
![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)
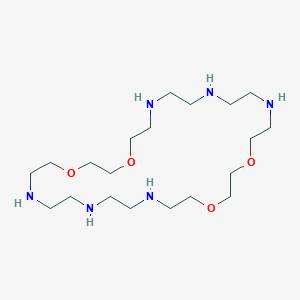
![2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14285403.png)
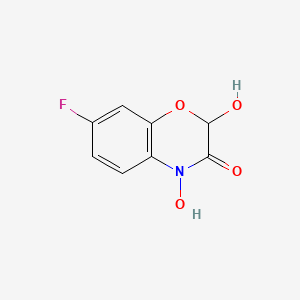
![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)

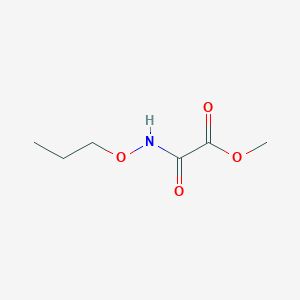
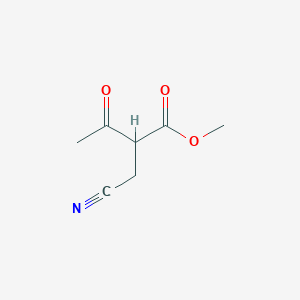
dimethylsilane](/img/structure/B14285437.png)
